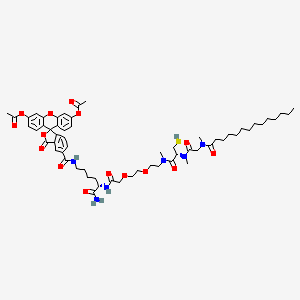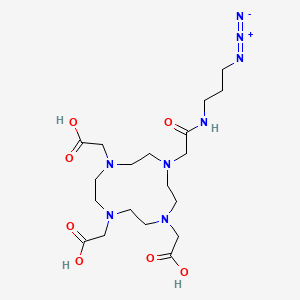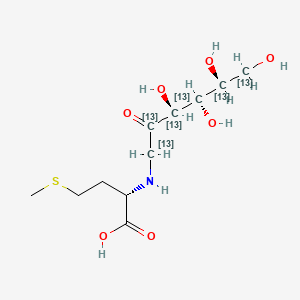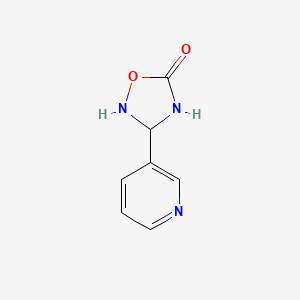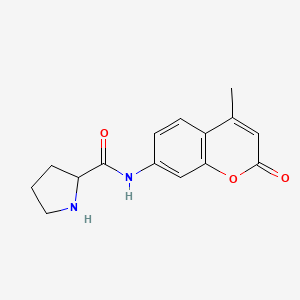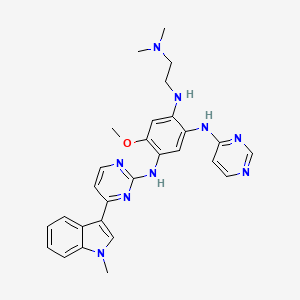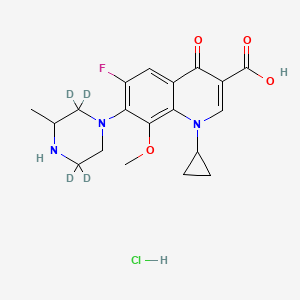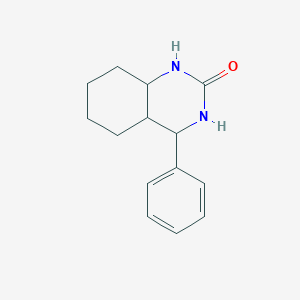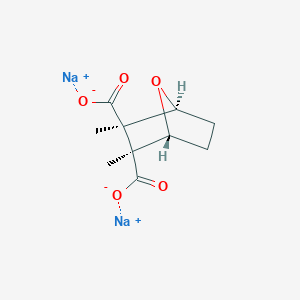
Cantharidic acid (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cantharidic acid (disodium) is a derivative of cantharidin, a natural compound derived from blister beetles. It is known for its potent biological activities, particularly as a selective inhibitor of protein phosphatase 2 (PP2A) and protein phosphatase 1 (PP1)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cantharidic acid (disodium) is synthesized through the ring-opening of cantharidin’s five-membered carboxylic anhydride ring . The reaction typically involves the use of strong bases to facilitate the ring-opening process, resulting in the formation of the binary carboxylic acid.
Industrial Production Methods: Industrial production of cantharidic acid (disodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: Cantharidic acid (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert cantharidic acid (disodium) into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cantharidic acid (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Cantharidic acid (disodium) exerts its effects primarily by inhibiting protein phosphatases PP2A and PP1 . This inhibition leads to the upregulation of various signaling pathways, including ERK1/2, p38, and JNK1/2 . These pathways play crucial roles in regulating cell viability, cell cycle progression, and apoptosis .
Comparación Con Compuestos Similares
Cantharidin: The parent compound from which cantharidic acid (disodium) is derived.
Norcantharidin: A demethylated derivative of cantharidin with similar biological activities.
Uniqueness: Cantharidic acid (disodium) is unique due to its specific inhibitory activity against PP2A and PP1, which distinguishes it from other similar compounds . Its ability to modulate multiple signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H12Na2O5 |
|---|---|
Peso molecular |
258.18 g/mol |
Nombre IUPAC |
disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; |
Clave InChI |
JFALSOLNDKMHAL-CSYCBQNYSA-L |
SMILES isomérico |
C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
